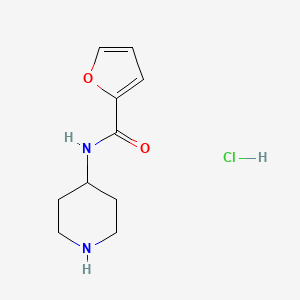

N-(4-Piperidinyl)-2-furamide hydrochloride

描述

N-(4-Piperidinyl)-2-furamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-Piperidinyl)-2-furamide hydrochloride, also known as furanylfentanyl, is a synthetic opioid that has garnered attention due to its potent analgesic properties and associated risks of toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, case studies, and relevant research data.

This compound is structurally related to fentanyl, characterized by the presence of a piperidine ring and a furan moiety. Its mechanism of action primarily involves agonism at the mu-opioid receptor (MOR), leading to potent analgesic effects. Studies have shown that furanylfentanyl exhibits a higher binding affinity for MOR compared to morphine, suggesting enhanced potency.

1. Analgesic Activity

Furanylfentanyl has been evaluated for its analgesic properties in various animal models. In one study, it demonstrated significantly lower median effective doses compared to morphine, indicating its potential as a powerful analgesic agent. The compound's anti-nociceptive effects were effectively reversed by naltrexone, confirming its action through opioid receptors .

2. Binding Affinity

The binding affinity of furanylfentanyl at opioid receptors has been quantitatively assessed. The following table summarizes the binding affinities (Ki values) for various opioid receptors:

| Compound | Mu (MOR) Ki (nM) | Delta (DOR) Ki (nM) | Kappa (KOR) Ki (nM) |

|---|---|---|---|

| Furanylfentanyl | 0.0279 ± 0.0080 | 54 ± 15 | >10 µM |

| Morphine | 0.1313 ± 0.0050 | 2.96 ± 0.57 | 870 ± 140 |

| Fentanyl | 0.213 ± 0.019 | 111 ± 14 | 1,190 ± 140 |

These values indicate that furanylfentanyl has a significantly lower Ki value at MOR compared to both morphine and fentanyl, highlighting its potential for stronger analgesic effects .

Pharmacokinetics

Furanylfentanyl is highly lipophilic, which facilitates its rapid absorption and distribution within biological tissues, including the brain. It is metabolized primarily by hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6), leading to various metabolites that may also possess biological activity . The pharmacokinetic profile suggests a large volume of distribution and potential accumulation in fat tissues.

Case Studies and Clinical Observations

Recent reports have documented cases of furanylfentanyl-related intoxications, often resulting in severe respiratory depression and unconsciousness. A notable study analyzed multiple cases across Europe where furanylfentanyl was detected in biological samples from patients exhibiting symptoms consistent with opioid overdose:

科学研究应用

Opioid Receptor Activity

Research indicates that compounds similar to N-(4-Piperidinyl)-2-furamide hydrochloride can exhibit significant binding affinity to opioid receptors, particularly the mu-opioid receptor. This interaction is crucial for their analgesic effects and potential use in pain management therapies. Studies have shown that such compounds can act as potent agonists, leading to pronounced analgesic effects in preclinical models .

Analgesic Potency

In various studies, synthetic opioids have been evaluated for their analgesic properties. For instance, this compound has been investigated alongside other synthetic opioids for its efficacy in alleviating pain in animal models. The results suggest that it may provide effective pain relief comparable to traditional opioids but with potentially different side effect profiles .

Toxicological Studies

Due to its structural similarity to other synthetic opioids, this compound has been included in toxicological assessments aimed at understanding the risks associated with novel synthetic opioids. Reports indicate that misuse of such compounds can lead to severe respiratory depression and other opioid-related toxicities . Case studies have documented instances of overdose and fatalities linked to its use, emphasizing the need for careful monitoring and regulation .

Potential Therapeutic Uses

While primarily studied for its opioid receptor activity, there is ongoing research into the broader therapeutic potential of this compound. Investigations are exploring its role in treating conditions such as chronic pain and possibly even addiction management due to its unique pharmacological profile compared to traditional opioids .

Case Study 1: Overdose Incidents

A series of overdose cases involving this compound were reported in several European countries. Clinical features included severe respiratory depression and altered consciousness, consistent with mu-opioid agonist toxicity. In one documented case, the patient required emergency medical intervention due to respiratory arrest following the consumption of a product containing this compound .

Case Study 2: Comparative Efficacy in Pain Models

In a controlled study comparing various synthetic opioids, this compound demonstrated significant analgesic effects in rodent models of pain. The compound's efficacy was assessed using established pain measurement techniques, revealing an IC50 value indicative of potent analgesic properties .

属性

IUPAC Name |

N-piperidin-4-ylfuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYOLKAXTYRSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-32-0 | |

| Record name | 2-Furancarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。